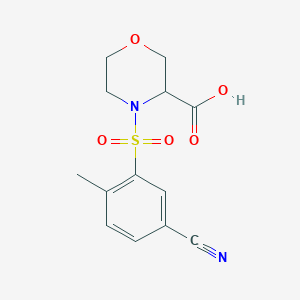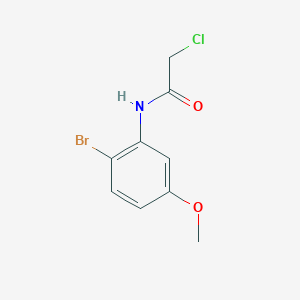
N-(2-bromo-5-methoxyphenyl)-2-chloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromo-5-methoxyphenyl)-2-chloroacetamide, commonly known as BMCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMCA is a white crystalline powder that is soluble in organic solvents and water. It is synthesized through a multi-step process involving the reaction of 2-bromo-5-methoxyaniline with chloroacetyl chloride. In
Applications De Recherche Scientifique
BMCA has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. BMCA has also been studied for its anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro. Additionally, BMCA has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Mécanisme D'action
The mechanism of action of BMCA is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins in the target cells. BMCA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This inhibition leads to the accumulation of acetylated histones, which can alter gene expression patterns and ultimately lead to cell death in cancer cells.
Biochemical and Physiological Effects:
BMCA has been shown to have several biochemical and physiological effects in vitro. It has been shown to inhibit cell proliferation and induce cell death in cancer cells. BMCA has also been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in the body. Additionally, BMCA has been shown to bind to metal ions, which can be used for the detection of these ions in biological samples.
Avantages Et Limitations Des Expériences En Laboratoire
BMCA has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it has been shown to have potential applications in various fields of scientific research. However, there are also limitations to its use. BMCA has low solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of BMCA is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on BMCA. One area of interest is the development of BMCA analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of BMCA and its potential applications in cancer therapy and inflammation. Furthermore, BMCA can be used as a fluorescent probe for the detection of metal ions, and future research can focus on its applications in this field. Overall, BMCA has significant potential for use in various fields of scientific research, and further studies are needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of BMCA involves a multi-step process that begins with the reaction of 2-bromo-5-methoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of N-(2-bromo-5-methoxyphenyl)-2-chloroacetamide, which is then purified through recrystallization. The yield of BMCA can be improved through optimization of reaction conditions such as temperature, solvent, and concentration.
Propriétés
IUPAC Name |
N-(2-bromo-5-methoxyphenyl)-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO2/c1-14-6-2-3-7(10)8(4-6)12-9(13)5-11/h2-4H,5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJKGUPABMSVEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

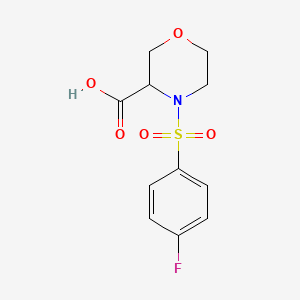
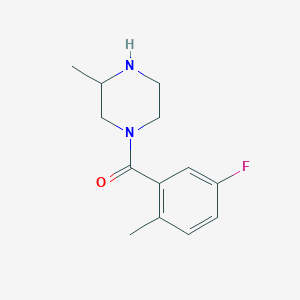
![4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid](/img/structure/B7581018.png)

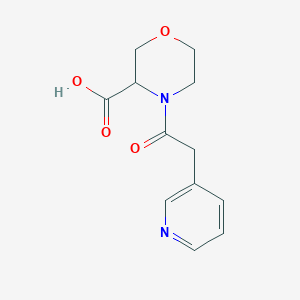
![1-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7581044.png)
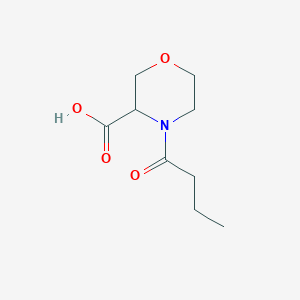
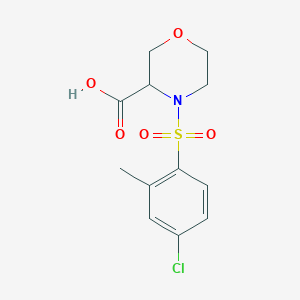

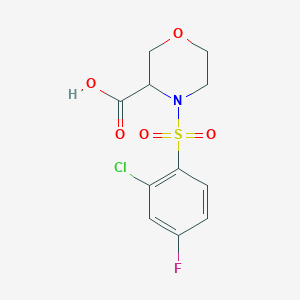
![1-[(4,5-Dimethylthiophene-2-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7581079.png)
![1-(4-Chlorophenyl)-3-[methyl(3,3,3-trifluoropropyl)amino]propan-1-one](/img/structure/B7581080.png)
![4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581083.png)
